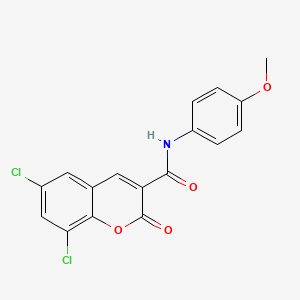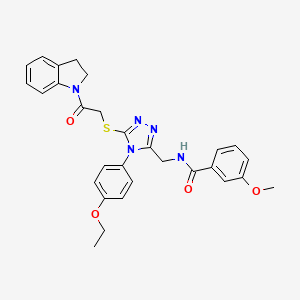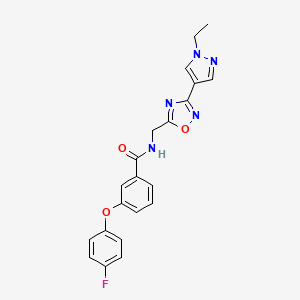![molecular formula C14H11ClN2S2 B2545625 N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890957-97-8](/img/structure/B2545625.png)
N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with a 2-chlorophenyl group and a methylthio group
Mécanisme D'action
Target of Action
N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound that has been synthesized and evaluated as a quorum sensing inhibitor . The primary target of this compound is the CviR receptor, which is involved in quorum sensing signals in Chromobacterium violaceum .
Mode of Action
The interaction of this compound with its target, the CviR receptor, results in the inhibition of quorum sensing signals . This inhibition disrupts the communication between bacteria, thereby affecting their ability to form biofilms and coordinate certain behaviors .
Biochemical Pathways
The action of this compound affects the quorum sensing pathway, a form of bacterial communication that relies on the production, release, and detection of signaling molecules known as autoinducers . By inhibiting the CviR receptor, this compound disrupts the quorum sensing pathway, leading to downstream effects such as the inhibition of biofilm formation .
Pharmacokinetics
The compound’s ability to inhibit the cvir receptor suggests that it may have sufficient bioavailability to interact with its target .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of quorum sensing signals and the disruption of biofilm formation . These effects could potentially make this compound useful in the treatment of bacterial infections, particularly those involving biofilm-forming bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria and the specific conditions of the bacterial environment could potentially affect the compound’s ability to inhibit quorum sensing signals and disrupt biofilm formation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can be achieved through various synthetic routes. One common method involves the metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This process is efficient and tolerates a wide range of substrates, resulting in high yields of the desired product.
Another approach involves the cyclocondensation reaction of (benzo[d]thiazolyl)guanidine with substituted aldehydes in the presence of hydrazine hydrate . This one-pot procedure is efficient and provides good yields of the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a quorum sensing inhibitor, which can disrupt bacterial communication and reduce virulence.
Biological Research: It has shown potential in inhibiting biofilm formation and quorum sensing signals in bacteria, making it a candidate for antibacterial research.
Chemical Synthesis: The compound serves as a useful intermediate in the synthesis of other biologically active benzothiazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminobenzothiazole: A versatile scaffold used in the synthesis of various heterocyclic compounds.
6-methylthio-2-aminobenzothiazole: Similar in structure but lacks the 2-chlorophenyl group.
Uniqueness
N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is unique due to the presence of both the 2-chlorophenyl and methylthio groups, which contribute to its distinct biological activities and chemical reactivity. The combination of these substituents enhances its potential as a quorum sensing inhibitor and broadens its applications in medicinal chemistry.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S2/c1-18-9-6-7-12-13(8-9)19-14(17-12)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPALGXPVONARIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2545544.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2545545.png)
![2-Methyl-5-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrazine](/img/structure/B2545548.png)


![4-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol](/img/structure/B2545556.png)
![4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoline](/img/structure/B2545558.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2545559.png)
![N-[(3-Hydroxycyclobutyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2545560.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2545563.png)
![2-((2-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2545564.png)

